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Introduction and Mechanism of Action

Trotabresib (CC-90010; BMS-986378) is a novel, oral, reversible, small-molecule inhibitor of
bromodomain and extraterminal (BET) proteins [1] [2]. BET proteins (BRD2, BRD3, BRD4, and BRDT)
function as epigenetic readers that regulate gene expression by binding to acetylated lysine residues on
histones [2]. In glioblastoma, BET proteins are frequently overexpressed and contribute to oncogenesis by
controlling expression of key genes involved in proliferation (e.g., MYC), apoptosis, and cell cycle
progression [1]. Trotabresib has demonstrated notable blood-brain-tumor barrier penetration, with a
mean brain tumor tissue-to-plasma ratio of 0.84, making it particularly suitable for central nervous system

malignancies [3].

Preclinical Rationale for Combination Therapy

Preclinical studies provide a strong rationale for combining trotabresib with temozolomide (TMZ):

e MGMT Downregulation: Trotabresib dose-dependently downregulates O6-methylguanine-DNA
methyltransferase (MGMT) expression [1]. Since MGMT mediates TMZ resistance by repairing TMZ-
induced DNA damage, this downregulation potentially enhances TMZ efficacy [1].

¢ Synergistic Antitumor Effects: Trotabresib shows single-agent antiproliferative activity in
glioblastoma patient-derived xenograft models and enhances the antiproliferative effects of TMZ
regardless of MGMT promoter methylation status [1].

¢ Resistance Mechanisms: Rapid kinome reprogramming following BET inhibition involves
upregulation of fibroblast growth factor receptor 1 (FGFR1), suggesting potential future combination
strategies with FGFR inhibitors to overcome resistance [4].
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Clinical Trial Data and Efficacy Evidence

Table 1: Key Efficacy Endpoints from Phase Ib Study (NCT04324840) in Newly Diagnosed Glioblastoma [1]

Adjuvant Setting (Trotabresib

Concomitant Setting (Trotabresib +

Endpoint

+ TMZ) TMZ + RT)
Patients Enrolled 18 14
6-Month PFS Rate 57.8% 69.2%

Treatment Duration

Recommended Phase Il

Dose

Notable Responses

Median 33 weeks

30 mg 4 days on/24 days off

Median 34 weeks

1 patient achieved complete -

response

Table 2: Safety Profile of Trotabresib Combinations in Glioblastoma [1] [3]

30 mg 4 days on/24 days off

Adverse Event

Frequency in
Adjuvant Setting

Frequency in
Concomitant Setting

Grade 3/4 Events

Thrombocytopenia

Other Hematologic

Events

Non-Hematologic
Events

Most common
hematologic event

Anemia, neutropenia
reported

Mostly mild to
moderate

Most common
hematologic event

Anemia, neutropenia
reported

Mostly mild to moderate

5/16 patients in
maintenance [3]

Manageable with dose
modifications

Uncommon

Recommended Dosing Protocol

Standardized Dosing Schedule:
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e Adjuvant Setting: Trotabresib 30 mg orally once daily for 4 consecutive days followed by 24 days
off, combined with standard TMZ (150-200 mg/m?%day for 5 days every 28 days) for 6 cycles,

followed by maintenance trotabresib monotherapy at 45 mg using the same schedule (4 days on/24
days off) [1] [5].

e Concomitant Setting: Trotabresib 30 mg orally once daily for 4 consecutive days followed by 24
days off, combined with radiotherapy (60 Gy total in 30 fractions) and continuous TMZ (75 mg/m?/day
7 days weekly) for 6 weeks, followed by the adjuvant protocol above [1].

Dose Modification Guidelines:

e For grade 3/4 hematologic toxicity: Interrupt trotabresib until resolution to grade <1, then resume at
same or reduced dose (15 mg) based on clinical judgment [1] [2].
e For platelet count <100,000/uL: Consider dose interruption, particularly if surgery is planned [3].

Pharmacokinetics and Pharmacodynamics Assessment

Table 3: Pharmacokinetic and Pharmacodynamic Parameters [1] [3]

Parameter Value/Finding Clinical Significance
Plasma PK Consistent with monotherapy data No drug-drug interaction
with TMZ

Tissue Penetration Brain tumor:plasma ratio = 0.84 Adequate CNS penetration

Target Engagement Modulation of pharmacodynamic markers Confirmed mechanism of
in blood and tumor tissue action

Unbound Partition 0.37 Supports free drug

Coefficient (KPUU) concentration in tumor

Experimental Protocols for Companion Studies

Protocol 1: Assessment of Blood-Brain Barrier Penetration (Window-of-Opportunity Design) [3]
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e Patient Selection: Adults with recurrent high-grade gliomas scheduled for salvage resection

e Preoperative Dosing: Trotabresib 30 mg/day for 4 consecutive days prior to surgery

e Surgery: Perform resection 6-24 hours after final preoperative dose

¢ Sample Collection: Collect plasma and matched tumor tissue simultaneously during surgery

¢ Bioanalysis: Quantify trotabresib concentrations using validated LC-MS/MS methods

e Pharmacodynamics: Assess BRD4 target engagement and modulation of MYC expression in tumor
tissue

Protocol 2: Pharmacodynamic Marker Assessment [1] [3]

¢ Blood Collection: Collect peripheral blood at baseline and 3-6 hours post-dose

e Biomarker Analysis: Monitor HEXIM1 and MYC expression as surrogate markers of BET inhibition

e Tumor Tissue Analysis: Perform immunohistochemistry for BRD4 localization and MYC expression
in paired biopsies when available

¢ MGMT Status Assessment: Evaluate MGMT promoter methylation status and protein expression

Resistance Monitoring and Companion Diagnostics

Emerging evidence suggests rapid adaptive resistance to BET inhibition through FGFR1 upregulation

within hours of treatment [4]. Recommended monitoring strategies include:

¢ Kinome Profiling: Multiplex inhibitor bead mass spectrometry (MIB/MS) to identify kinase adaptive
responses

¢ FGFR1 Expression: Monitor FGFR1 protein levels pre- and post-treatment

e Combination Strategies: Consider rational combinations with FGFR inhibitors (e.g., futibatinib)
based on resistance patterns

Future Directions and Ongoing Research

The phase II dose expansion component of NCT04324840 is currently comparing:

e Experimental Arm: Concomitant trotabresib 30 mg plus TMZ and radiotherapy, followed by
adjuvant trotabresib 30 mg plus TMZ, then maintenance trotabresib 45 mg monotherapy
e Control Arm: Standard of care (TMZ + radiotherapy) [1]

Additional research is exploring intermittent dosing schedules (30 mg 3 days on/11 days off) to optimize

tolerability while maintaining efficacy [2].
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Experimental Workflow and Signaling Pathway

Figure 1: Mechanism of Action of Trotabresib - Trotabresib inhibits BET proteins from binding to acetylated
histones, disrupting recruitment of transcriptional machinery and subsequent oncogene expression, leading

to multiple antitumor effects including downregulation of MGMT, which enhances temozolomide efficacy. [1]

[2]

Conclusion

Trotabresib represents a promising therapeutic approach for newly diagnosed glioblastoma through its
unique epigenetic mechanism and demonstrated blood-brain barrier penetration. The established protocol of
30 mg 4 days on/24 days off in combination with standard TMZ chemotherapy has shown acceptable safety
and encouraging preliminary efficacy. Researchers should implement comprehensive pharmacokinetic and
pharmacodynamic monitoring, particularly in window-of-opportunity settings, to validate target engagement
and identify potential resistance mechanisms, including FGFR1 upregulation, that may inform rational

combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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